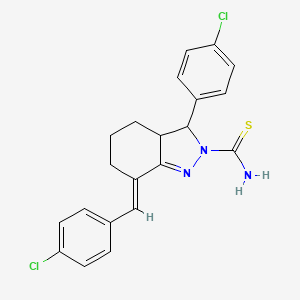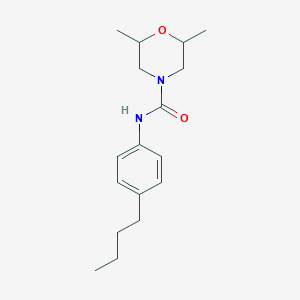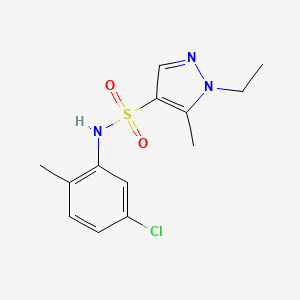
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, commonly known as CEPMPS, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CEPMPS has a unique chemical structure that allows it to exhibit distinct biochemical and physiological effects.
作用机制
The mechanism of action of CEPMPS is not fully understood. However, studies have suggested that CEPMPS exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For instance, CEPMPS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs has been shown to reduce tumor growth and metastasis. Additionally, CEPMPS has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. Inhibition of VEGF has been shown to reduce tumor angiogenesis and growth.
Biochemical and Physiological Effects:
CEPMPS has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that CEPMPS induces apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many chemotherapeutic agents. Additionally, CEPMPS has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. Furthermore, CEPMPS has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
CEPMPS has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. Secondly, CEPMPS exhibits potent pharmacological effects, which makes it a valuable tool for investigating the mechanisms of various diseases. However, there are also some limitations to using CEPMPS in lab experiments. For instance, CEPMPS has low solubility in water, which can make it challenging to administer in certain in vivo studies. Additionally, the exact mechanism of action of CEPMPS is not fully understood, which can make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on CEPMPS. Firstly, more studies are needed to elucidate the exact mechanism of action of CEPMPS. This will help to better understand the pharmacological effects of CEPMPS and identify potential therapeutic targets for various diseases. Secondly, more in vivo studies are needed to investigate the efficacy and safety of CEPMPS in animal models. This will help to determine the potential of CEPMPS as a therapeutic agent for various diseases. Finally, more studies are needed to investigate the potential of CEPMPS as a drug delivery system. CEPMPS has been shown to exhibit good biocompatibility and low toxicity, which makes it a promising candidate for drug delivery applications.
合成方法
The synthesis of CEPMPS involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-amine in the presence of a base such as triethylamine. This results in the formation of N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide intermediate. The intermediate is then reacted with sulfuric acid to obtain CEPMPS.
科学研究应用
CEPMPS has been extensively studied for its potential therapeutic applications. Research has shown that CEPMPS exhibits potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that CEPMPS inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Furthermore, CEPMPS has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17-10(3)13(8-15-17)20(18,19)16-12-7-11(14)6-5-9(12)2/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJNBFRLWIQSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

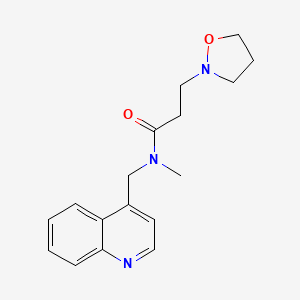
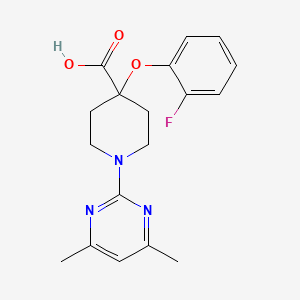
![methyl 2-[5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5399768.png)
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)
![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
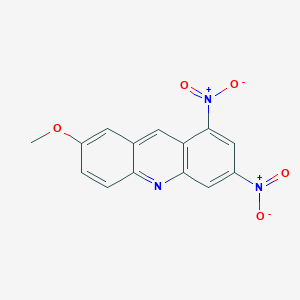
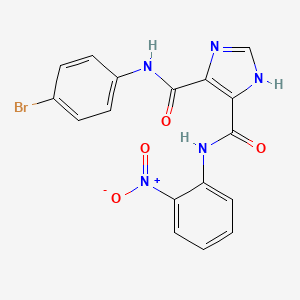
![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)
![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
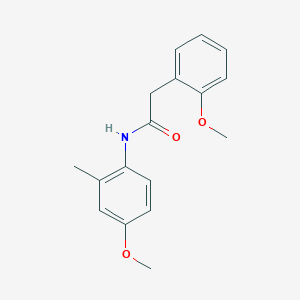
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)
